molecular formula C7H13NO2 B13185115 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Cat. No.: B13185115
M. Wt: 143.18 g/mol
InChI Key: BPBPPSWMVANQCH-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is an organic compound with the molecular formula C6H11NO2 It is characterized by a cyclopropyl ring attached to an aminomethyl group and a hydroxypropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal typically involves the reaction of cyclopropylamine with glycidol under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde
  • 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxybutanal

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxypropanal moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal

InChI

InChI=1S/C7H13NO2/c1-6(10,5-9)7(4-8)2-3-7/h5,10H,2-4,8H2,1H3

InChI Key

BPBPPSWMVANQCH-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CC1)CN)O

Origin of Product

United States

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